Bis(pentafluorophenyl)trisulfane
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Overview
Description
Bis(pentafluorophenyl)trisulfane is an organosulfur compound characterized by the presence of three sulfur atoms and two pentafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)trisulfane typically involves the reaction of pentafluorophenyl lithium with elemental sulfur. The reaction is carried out under controlled conditions to ensure the formation of the trisulfane compound. The general reaction scheme is as follows:
2C6F5Li+3S→(C6F5)2S3+2LiS
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial production would also consider factors such as cost, availability of reagents, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluorophenyl)trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and disulfides.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted pentafluorophenyl derivatives.
Scientific Research Applications
Bis(pentafluorophenyl)trisulfane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of bis(pentafluorophenyl)trisulfane involves its interaction with various molecular targets. The compound’s reactivity is largely due to the presence of the sulfur atoms, which can form bonds with other elements and compounds. The pentafluorophenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
Bis(pentafluorophenyl)disulfane: Contains two sulfur atoms instead of three.
Tris(pentafluorophenyl)borane: Contains boron instead of sulfur and has different reactivity and applications.
Uniqueness
Bis(pentafluorophenyl)trisulfane is unique due to the presence of three sulfur atoms, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
52082-75-4 |
---|---|
Molecular Formula |
C12F10S3 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)trisulfanyl]benzene |
InChI |
InChI=1S/C12F10S3/c13-1-3(15)7(19)11(8(20)4(1)16)23-25-24-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI Key |
WAWDZKHAORKCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SSSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origin of Product |
United States |
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